molecular formula C12H15NO2 B096413 alpha-Allyloxyhydratropamide CAS No. 19284-13-0

alpha-Allyloxyhydratropamide

Cat. No. B096413
CAS RN: 19284-13-0
M. Wt: 205.25 g/mol
InChI Key: SEQVAKULKNLKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Allyloxyhydratropamide, also known as AAH, is a chemical compound that belongs to the class of hydratropamide derivatives. It is an important intermediate for the synthesis of various biologically active compounds, including antitumor agents, antiviral agents, and anti-inflammatory agents. AAH has attracted significant attention from researchers due to its unique properties and potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of alpha-Allyloxyhydratropamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell proliferation, viral replication, and inflammation. alpha-Allyloxyhydratropamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is thought to be the main mechanism behind its antitumor activity. alpha-Allyloxyhydratropamide has also been shown to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV-1 and hepatitis B virus.
Biochemical and Physiological Effects
alpha-Allyloxyhydratropamide has been shown to have several biochemical and physiological effects on the body. It has been found to inhibit the production of certain cytokines, which are proteins that play a key role in the immune response. alpha-Allyloxyhydratropamide has also been shown to inhibit the activity of certain enzymes that are involved in the production of prostaglandins, which are lipid compounds that play a role in inflammation. In addition, alpha-Allyloxyhydratropamide has been found to induce the expression of certain genes that are involved in apoptosis and cell cycle regulation.

Advantages and Limitations for Lab Experiments

Alpha-Allyloxyhydratropamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yield and purity. alpha-Allyloxyhydratropamide is also stable under a wide range of conditions, making it easy to handle and store. However, there are also some limitations to the use of alpha-Allyloxyhydratropamide in lab experiments. It is a relatively new compound, and there is still much to be learned about its properties and potential applications. In addition, alpha-Allyloxyhydratropamide is not widely available, and obtaining it can be difficult and expensive.

Future Directions

There are several future directions for research on alpha-Allyloxyhydratropamide. One area of interest is the development of new antitumor agents based on the structure of alpha-Allyloxyhydratropamide. Researchers are also interested in exploring the potential applications of alpha-Allyloxyhydratropamide in the treatment of viral infections and inflammatory diseases. In addition, there is a need for further research into the mechanism of action of alpha-Allyloxyhydratropamide and its effects on the body. Overall, alpha-Allyloxyhydratropamide is a promising compound with significant potential for use in the development of new drugs and therapies.

Synthesis Methods

Alpha-Allyloxyhydratropamide can be synthesized by the reaction of allyl alcohol with hydratropamide in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, and the product is obtained in high yield and purity. The synthesis of alpha-Allyloxyhydratropamide is relatively simple and can be easily scaled up for industrial production.

Scientific Research Applications

Alpha-Allyloxyhydratropamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. alpha-Allyloxyhydratropamide has also been found to exhibit antiviral activity against HIV-1 and hepatitis B virus, making it a promising candidate for the development of antiviral agents. In addition, alpha-Allyloxyhydratropamide has been shown to possess anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

CAS RN

19284-13-0

Product Name

alpha-Allyloxyhydratropamide

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-phenyl-2-prop-2-enoxypropanamide

InChI

InChI=1S/C12H15NO2/c1-3-9-15-12(2,11(13)14)10-7-5-4-6-8-10/h3-8H,1,9H2,2H3,(H2,13,14)

InChI Key

SEQVAKULKNLKNI-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)(C(=O)N)OCC=C

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)N)OCC=C

Other CAS RN

19284-13-0

Origin of Product

United States

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